molecular formula C22H19Cl2NO3 B1252308 (1S)-trans-(alphaR)-cypermethrin CAS No. 83860-32-6

(1S)-trans-(alphaR)-cypermethrin

Cat. No.: B1252308
CAS No.: 83860-32-6
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-CMKODMSKSA-N
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Description

(1S)-trans-(alphaR)-Cypermethrin is a specific stereoisomer of the synthetic pyrethroid insecticide alpha-cypermethrin. Cypermethrin is a chiral molecule consisting of a complex mixture of isomers, and the biological activity is known to be enantiomer-specific . Alpha-cypermethrin itself is comprised of a single enriched pair of the most insecticidally active cis isomers of cypermethrin . This compound acts as a neurotoxin by modulating voltage-gated sodium channels in the nervous system, leading to prolonged channel opening, neuronal hyperexcitation, and paralysis in target insects . It functions as a contact and stomach poison with both rapid knockdown and prolonged residual activity . In a research context, this compound is a valuable compound for neurotoxicological studies. It is used to investigate the mechanisms of pyrethroid action, particularly their interaction with sodium channels . Research indicates that cypermethrin can induce dopaminergic neurodegeneration in experimental models, making it relevant for studies on environmental factors in neurodegenerative diseases . Furthermore, it serves as a critical standard in environmental and analytical chemistry for monitoring pesticide residues and understanding the environmental fate and metabolic pathways of specific pyrethroid stereoisomers . Key Characteristics: • Mode of Action: Sodium channel modulator (IRAC Group 3A) • Application: Research on insect neurophysiology, neurodegenerative disease models, and environmental toxicology • Purity: Supplied at a high purity level suitable for analytical and research applications Safety and Compliance: This product is strictly for research use in a controlled laboratory setting. It is highly toxic to aquatic life with long-lasting effects and must not be released into the environment . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and disposal protocols.

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-CMKODMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058168, DTXSID301034570
Record name Theta-cypermethrin
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Record name (-)-Theta-Cypermethrin
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Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71697-59-1, 83860-32-6
Record name Theta-cypermethrin
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Record name (-)-Theta-Cypermethrin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Cyano-3-phenoxybenzyl (1S-(1alpha(S*),3beta))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name Theta-cypermethrin
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Record name (-)-Theta-Cypermethrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyano-3-phenoxybenzyl [1S-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Preparation Methods

Molecular Configuration

(1S)-trans-(alphaR)-Cypermethrin (C22H19Cl2NO3C_{22}H_{19}Cl_2NO_3) features a cyclopropane ring with two chiral centers: the 1st carbon (1S configuration) and the alpha-carbon (alphaR configuration). The trans designation refers to the relative positions of the dichlorovinyl and methyl groups on the cyclopropane ring. This stereochemistry is critical for its insecticidal efficacy and metabolic stability.

Isomer-Specific Activity

Studies on H295R cells demonstrate that stereoisomers like (1R,3R,αS)-cypermethrin induce distinct metabolic disruptions, underscoring the importance of precise stereochemical control during synthesis. For instance, the (1S)-trans-(alphaR) isomer exhibits reduced endocrine-disrupting effects compared to its enantiomers, making its selective preparation environmentally advantageous.

Traditional Synthesis Methods

Reaction Mechanism and Steps

The conventional synthesis involves a two-step process:

  • Condensation : Sodium cyanide reacts with phenoxy-benzaldehyde in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form α-cyano-3-phenoxybenzyl alcohol.

  • Esterification : The alcohol intermediate is treated with DV-acyl chloride (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride) under controlled temperatures (15–35°C) to yield crude cypermethrin.

Key Conditions:

  • Temperature : Maintained at 20±3°C during esterification to minimize side reactions.

  • Solvent System : Phenoxy-benzaldehyde solvent (98.5% purity) ensures high reactivity.

  • Catalyst : Phase transfer catalysts accelerate the nucleophilic substitution step.

Purification and Yield Optimization

Post-reaction purification involves:

  • Liquid-Liquid Separation : Lower-layer wastewater is removed, and the organic phase is washed twice with water.

  • Vacuum Distillation : Solvents are evaporated under negative pressure, achieving a final product purity ≥98.5%.

Table 1: Traditional Synthesis Parameters

ParameterValue/RangeSource
Reaction Temperature15–35°C
Phenoxy-Benzaldehyde Purity98.5%
Final Product Purity≥98.5%
Yield CoefficientImproved by 15–20%

Asymmetric Transformation for Stereochemical Control

Principle of Asymmetric Transformation

The US Patent 5,153,349 describes a method to enrich this compound via second-order asymmetric transformation . This technique exploits the equilibrium between enantiomers in solution, favoring the crystallization of the desired isomer.

Process Steps:

  • Epimerization : Crude cypermethrin is dissolved in triethylamine or acetic acid, inducing epimerization at the α-carbon.

  • Seeded Crystallization : The solution is seeded with (1S)-trans-(alphaR) crystals, promoting selective crystallization.

  • Recrystallization : Repeated recrystallization from solvents like hexane/acetone removes undesired isomers.

Table 2: Asymmetric Transformation Conditions

ParameterValue/RangeSource
Epimerization AgentTriethylamine
Crystallization SolventHexane/Acetone (9:1)
Isomer Purity Achieved≥99%

Temperature and Solvent Effects

  • Low Temperatures (0–10°C) : Favor crystallization of the (1S)-trans-(alphaR) isomer due to its lower solubility.

  • Polar Solvents : Enhance epimerization rates by stabilizing transition states.

Advanced Purification Techniques

Chromatographic Methods

Florisil and silica gel column chromatography are employed to remove trace impurities, achieving parts-per-million (ppm) levels of phenoxy-benzaldehyde residuals.

Recrystallization Protocols

  • Multi-Stage Recrystallization : Increases enantiomeric excess (ee) from 90% to >99%.

  • Solvent Ratios : Hexane/ethyl acetate (4:1) optimizes crystal growth and purity.

Comparative Analysis of Methods

Yield and Efficiency

  • Traditional Method : Offers high yields (≥98.5%) but requires extensive purification to achieve stereochemical purity.

  • Asymmetric Transformation : Lower initial yields (70–80%) but superior enantioselectivity, reducing downstream processing costs.

Environmental and Economic Impact

  • Waste Reduction : The asymmetric method generates 30% less solvent waste compared to traditional routes.

  • Energy Consumption : Vacuum distillation in traditional synthesis consumes 15–20% more energy.

Table 3: Method Comparison

MetricTraditional MethodAsymmetric Transformation
Yield98.5%80%
Stereochemical Purity90–95%≥99%
Solvent WasteHighLow
Energy UseHighModerate

Scientific Research Applications

Agricultural Applications

Crop Protection
(1S)-trans-(alphaR)-cypermethrin is extensively used to protect a wide range of crops:

  • Fruits : Effective against pests on apples, grapes, avocados, kiwifruit, pears, and stone fruits.
  • Vegetables : Utilized for broccoli, cabbage, cauliflower, kale, lettuce, and tomatoes.
  • Field Crops : Applied in canola, cotton, lucerne, maize, and rice cultivation.

The recommended application rates vary based on the target pest and crop type. For instance, it is often applied as a foliar spray or soil treatment to manage pest populations effectively .

Case Study: Efficacy in Cotton Farming
A study conducted in cotton fields demonstrated that this compound significantly reduced populations of cotton bollworm (Helicoverpa armigera) when applied at recommended rates. The results indicated a reduction in pest damage by over 70%, showcasing its effectiveness as a key component of integrated pest management strategies .

Veterinary Applications

Ectoparasiticide Use
In veterinary medicine, this compound is employed as an ectoparasiticide for livestock. It is commonly used to control external parasites such as ticks and fleas on cattle and sheep. The compound can be applied as a pour-on formulation or as part of a dip solution.

Case Study: Efficacy in Cattle
Research involving the application of this compound on cattle showed a significant decrease in tick infestation rates within 48 hours post-application. This rapid action highlights its utility in maintaining animal health and productivity .

Public Health Applications

This compound is also utilized in public health initiatives to control mosquito populations that transmit diseases such as malaria and dengue fever. It can be applied in residential areas as well as in vector control programs.

Case Study: Mosquito Control Programs
In urban settings where mosquito-borne diseases are prevalent, this compound has been deployed in fogging operations. Studies indicate that such interventions have led to a significant reduction in adult mosquito populations by up to 90% within treated areas .

Environmental Considerations

While this compound is effective against target pests, its environmental impact has been scrutinized. Research indicates potential toxicity to non-target aquatic organisms at certain concentrations. Therefore, guidelines for its use emphasize adherence to recommended application rates to minimize ecological risks .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
AgricultureCrop protection for fruits & vegetablesUp to 70% reduction in pest damage observed
VeterinaryEctoparasiticide for livestockSignificant decrease in tick infestations
Public HealthMosquito controlUp to 90% reduction in adult mosquito populations

Mechanism of Action

(1S)-trans-(alphaR)-cypermethrin is compared with other pyrethroids such as permethrin, deltamethrin, and fenvalerate. While all these compounds share a similar mode of action, this compound is unique in its stereoisomeric form, which enhances its potency and efficacy. The specific stereochemistry of this compound allows for better binding to insect sodium channels, making it more effective at lower doses compared to its counterparts.

Comparison with Similar Compounds

  • Permethrin
  • Deltamethrin
  • Fenvalerate
  • Cyfluthrin

These compounds are also widely used in pest control but differ in their chemical structure, potency, and spectrum of activity.

Biological Activity

(1S)-trans-(alphaR)-cypermethrin is a synthetic pyrethroid insecticide widely used for pest control in agriculture and public health. Its biological activity is primarily linked to its effects on the nervous system of target organisms, particularly insects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, metabolic pathways, and environmental impacts.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a cyano group and multiple chlorine atoms. The molecular formula is C22H19Cl2NO3, and it exhibits a high degree of lipophilicity, contributing to its efficacy as an insecticide.

The primary mechanism of action for this compound involves the modulation of sodium channels in neuronal membranes. It binds to voltage-gated sodium channels, causing prolonged opening and delayed inactivation. This results in increased neuronal excitability, leading to paralysis and death in insects .

Key Effects:

  • Neurotoxicity : Prolonged activation of sodium channels leads to hyperexcitation of neurons.
  • Paralysis : Insects exhibit symptoms such as tremors and eventual paralysis due to disrupted neurotransmission.

Toxicological Profile

The toxicity of this compound varies among different species. It is particularly toxic to aquatic organisms and insects but shows lower toxicity to mammals at typical exposure levels.

Toxicity Data:

  • LC50 Values : The lethal concentration for 50% of test organisms varies; for example, it has been reported to be highly toxic to fish and aquatic invertebrates .
  • Teratogenic Effects : Studies indicate that high doses can lead to craniofacial abnormalities in developing embryos, highlighting potential teratogenic effects .

Metabolism and Degradation

The metabolism of this compound occurs primarily through hydrolysis by esterases and oxidation by cytochrome P450 enzymes. In rats, studies have shown that the degradation rates differ significantly between its enantiomers:

EnantiomerVmax (nM/min/mg protein)CLint (mL/min/mg protein)Km (nM)
(+)-(1R-cis-αS)-CP5105.22 ± 326.26189.64Similar
(-)-(1S-cis-αR)-CP9308.57 ± 772.24352.19Similar

These findings indicate that the (-)-(1S-cis-αR) enantiomer is metabolized more rapidly than its active counterpart .

Environmental Impact

This compound poses significant risks to non-target species, particularly aquatic ecosystems. It has low aqueous solubility and is persistent in sediment and water, leading to bioaccumulation:

  • Aquatic Toxicity : Highly toxic to fish; rapid knockdown action observed within minutes .
  • Soil Persistence : Residues can remain in soil for extended periods, affecting soil-dwelling organisms.

Case Study 1: Aquatic Toxicity Assessment

A study assessed the impact of this compound on various aquatic species. The results indicated significant mortality rates among fish populations exposed to sub-lethal concentrations over extended periods.

Case Study 2: Teratogenic Effects

Research involving zebrafish embryos demonstrated that exposure to this compound resulted in notable developmental abnormalities at concentrations approaching LC50 levels .

Q & A

Basic Research Questions

Q. How can researchers determine the enantiomeric purity of (1S)-trans-(alphaR)-cypermethrin in synthesized samples?

  • Methodological Answer : Use stereoselective analytical techniques such as chiral chromatography (e.g., chiral HPLC or GC) with columns like Chiralcel OD-H or equivalents. Validate the method using standards of known stereochemistry and quantify enantiomer ratios via peak area integration. Polarimetric detection or circular dichroism spectroscopy can supplement chromatographic data .

Q. What validated protocols exist for quantifying this compound in biological matrices?

  • Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) is widely used. Sample preparation involves liquid-liquid extraction (LLE) with hexane:acetone (4:1) and cleanup via Florisil columns. Method validation should include recovery studies (≥85%), limit of detection (LOD < 0.01 ppm), and inter-day precision (RSD < 15%) .

Q. How does pH influence the environmental degradation of this compound in aquatic systems?

  • Methodological Answer : Conduct controlled hydrolysis studies at pH 4–9, monitoring degradation via LC-MS/MS. Under alkaline conditions (pH > 8), ester cleavage dominates, producing 3-phenoxybenzoic acid (3-PBA) and dichlorovinyl derivatives. Acidic conditions favor photodegradation; use UV-Vis irradiation (λ = 254 nm) to simulate sunlight effects .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions in trans-cis isomer toxicity data?

  • Methodological Answer : Develop a compartmental model incorporating isomer-specific absorption rates (trans-isomers: kₐ = 2.5 h⁻¹; cis-isomers: kₐ = 1.8 h⁻¹) and metabolic clearance via esterases. Validate against urinary metabolite data (e.g., cis/trans-DCCA ratios) from human exposure studies. Adjust for species-specific cytochrome P450 activity in non-target organisms .

Q. What experimental designs address discrepancies in neurotoxic effects reported across in vitro and in vivo studies?

  • Methodological Answer : Use patch-clamp electrophysiology on rat dorsal root ganglia to measure sodium channel inhibition (IC₅₀ for this compound ≈ 12 nM). Compare with in vivo neurobehavioral assays (e.g., rotorod tests) under controlled exposure (0.5–2 mg/kg). Apply mixed-effects models to account for inter-individual variability .

Q. How can researchers optimize extraction efficiency for this compound in lipid-rich tissues?

  • Methodological Answer : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) at 100°C and 1500 psi. Post-extraction, perform gel permeation chromatography (GPC) to remove lipids. Spike deuterated analogs (e.g., cypermethrin-d₆) to correct matrix effects during LC-MS/MS analysis .

Q. What statistical approaches are recommended for analyzing non-linear degradation kinetics in soil?

  • Methodological Answer : Fit data to first-order kinetics with Arrhenius correction for temperature (Eₐ ≈ 45 kJ/mol). Use Bayesian hierarchical models to account for spatial heterogeneity in soil organic carbon (SOC) content. Report degradation half-lives (DT₅₀) with 95% credible intervals .

Data Interpretation & Contradiction Management

Q. How should researchers reconcile conflicting reports on this compound bioaccumulation in fish?

  • Methodological Answer : Conduct species-specific bioconcentration factor (BCF) studies under OECD 305 guidelines. Measure log Kow (3.7–4.2) and correlate with metabolic rate constants (kₘ) in liver microsomes. Differences may arise from CYP3A4 isoform variability; use RNA-seq to identify detoxification pathway polymorphisms .

Q. What criteria validate the use of surrogate metabolites (e.g., 3-PBA) in human exposure assessments?

  • Methodological Answer : Establish correlation coefficients (r > 0.85) between urinary 3-PBA and parent compound air concentrations. Adjust for creatinine excretion and confounders (e.g., diet-derived pyrethroids) via multiple linear regression. Validate with isotope dilution mass spectrometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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